Cas no 1019566-01-8 (N-butyl-1-(propan-2-yl)piperidin-4-amine)
N-butyl-1-(propan-2-yl)piperidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-butyl-1-isopropylpiperidin-4-amine
- N-butyl-1-(propan-2-yl)piperidin-4-amine
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- Inchi: 1S/C12H26N2/c1-4-5-8-13-12-6-9-14(10-7-12)11(2)3/h11-13H,4-10H2,1-3H3
- InChI Key: CHYZJFRKBJQDON-UHFFFAOYSA-N
- SMILES: N1(C(C)C)CCC(NCCCC)CC1
N-butyl-1-(propan-2-yl)piperidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-169089-1g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 1g |
$557.0 | 2023-09-20 | ||
| Enamine | EN300-169089-5g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 5g |
$1614.0 | 2023-09-20 | ||
| Enamine | EN300-169089-10g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 10g |
$2393.0 | 2023-09-20 | ||
| Enamine | EN300-169089-0.05g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 0.05g |
$468.0 | 2023-09-20 | ||
| Enamine | EN300-169089-0.1g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 0.1g |
$490.0 | 2023-09-20 | ||
| Enamine | EN300-169089-0.25g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 0.25g |
$513.0 | 2023-09-20 | ||
| Enamine | EN300-169089-0.5g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 0.5g |
$535.0 | 2023-09-20 | ||
| Enamine | EN300-169089-1.0g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 1g |
$743.0 | 2023-05-26 | ||
| Enamine | EN300-169089-2.5g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 2.5g |
$1089.0 | 2023-09-20 | ||
| Enamine | EN300-169089-5.0g |
N-butyl-1-(propan-2-yl)piperidin-4-amine |
1019566-01-8 | 5g |
$2152.0 | 2023-05-26 |
N-butyl-1-(propan-2-yl)piperidin-4-amine Suppliers
N-butyl-1-(propan-2-yl)piperidin-4-amine Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
Additional information on N-butyl-1-(propan-2-yl)piperidin-4-amine
Comprehensive Overview of N-butyl-1-(propan-2-yl)piperidin-4-amine (CAS No. 1019566-01-8): Properties, Applications, and Industry Insights
N-butyl-1-(propan-2-yl)piperidin-4-amine (CAS 1019566-01-8) is a specialized piperidine derivative with a unique molecular structure that combines a butyl group and an isopropyl moiety on the piperidine ring. This compound has garnered significant attention in pharmaceutical and chemical research due to its potential as a building block for drug discovery and material science applications. The amine functionality at the 4-position of the piperidine ring makes it a versatile intermediate for synthesizing more complex molecules.
Recent studies highlight the growing demand for piperidine-based compounds in medicinal chemistry, particularly in the development of central nervous system (CNS) targeting agents. Researchers are exploring N-butyl-1-(propan-2-yl)piperidin-4-amine as a potential precursor for neuromodulators and receptor ligands, aligning with current trends in neurodegenerative disease research. The compound's balanced lipophilicity, achieved through its alkyl substituents, may influence blood-brain barrier permeability—a critical factor in CNS drug design.
From a synthetic chemistry perspective, CAS 1019566-01-8 demonstrates interesting reactivity patterns. The secondary amine group can participate in various amide bond formations, reductive aminations, and Mannich reactions, making it valuable for combinatorial chemistry approaches. Its stability under standard laboratory conditions has made it a reliable intermediate in high-throughput screening programs, particularly in academic and industrial drug discovery pipelines.
The physicochemical properties of N-butyl-1-(propan-2-yl)piperidin-4-amine contribute to its utility in multiple applications. With a molecular weight of 198.34 g/mol and calculated LogP values suggesting moderate lipophilicity, this compound occupies an important space in structure-activity relationship (SAR) studies. Analytical chemists have developed robust HPLC methods and mass spectrometry protocols for its characterization, addressing the growing need for quality control in fine chemical synthesis.
Industry reports indicate increasing patent activity surrounding piperidine derivatives, with 1019566-01-8 appearing in several applications related to G-protein coupled receptor (GPCR) modulators. This aligns with current pharmaceutical industry focus on precision medicine and targeted therapies. The compound's structural features allow for diverse modifications, enabling medicinal chemists to explore novel pharmacophore configurations while maintaining desirable ADME profiles.
Environmental and safety considerations for N-butyl-1-(propan-2-yl)piperidin-4-amine follow standard laboratory chemical protocols. While not classified as hazardous under current regulations, proper handling with personal protective equipment (PPE) is recommended. The compound's stability profile suggests compatibility with common green chemistry principles, an important consideration for sustainable pharmaceutical manufacturing.
Market analysts project steady growth for specialty amine compounds, with CAS 1019566-01-8 positioned as a valuable research chemical in both academic and industrial settings. The development of efficient scale-up synthesis routes and purification techniques continues to be an active area of investigation, addressing the compound's potential transition from milligram-scale research to kilogram-scale production.
Emerging applications in material science have expanded the potential uses of N-butyl-1-(propan-2-yl)piperidin-4-amine. Its incorporation into ionic liquids and polymeric matrices demonstrates versatility beyond pharmaceutical applications. Researchers are particularly interested in its potential as a corrosion inhibitor or additive for specialty coatings, leveraging the amine functionality for surface interactions.
The analytical characterization of 1019566-01-8 has benefited from advances in spectroscopic techniques. Nuclear magnetic resonance (NMR) studies reveal distinct proton environments that facilitate structural confirmation, while high-resolution mass spectrometry provides accurate mass verification. These analytical capabilities support the compound's use in quality-by-design (QbD) approaches to chemical development.
Looking forward, N-butyl-1-(propan-2-yl)piperidin-4-amine represents an important example of how structural modification of basic heterocycles can yield compounds with diverse applications. Its presence in both medicinal chemistry literature and material science patents underscores the interdisciplinary nature of modern chemical research. As synthetic methodologies advance, particularly in catalyzed amination reactions and flow chemistry systems, the accessibility and utility of this compound are expected to increase significantly.
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